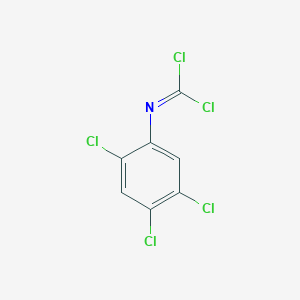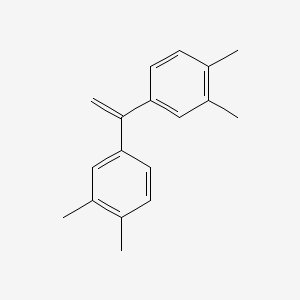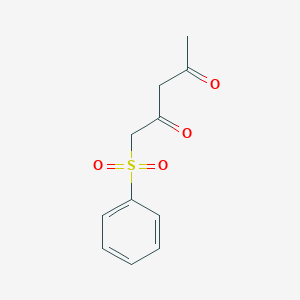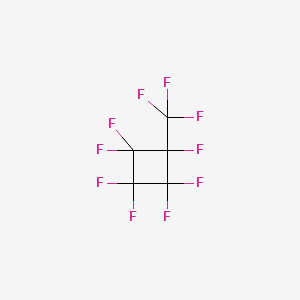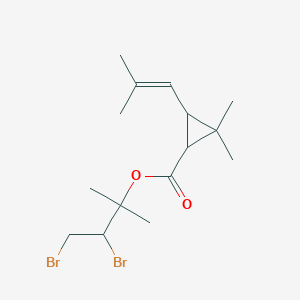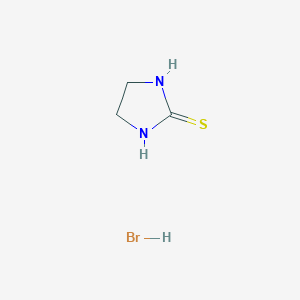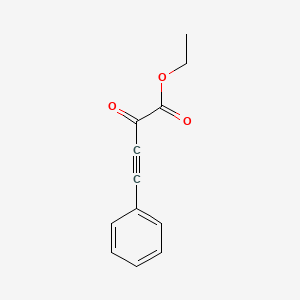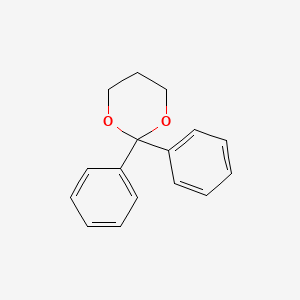
1,3-Dioxane, 2,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane, 2,2-diphenyl- is an organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, with two phenyl groups attached to the 2 position. This compound is part of the dioxane family, which includes various derivatives used in different chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 2,2-diphenyl- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, with a catalyst like toluenesulfonic acid to facilitate the formation of the dioxane ring .
Industrial Production Methods: Industrial production of 1,3-dioxane derivatives often involves similar methods but on a larger scale. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus is common to drive the reaction to completion . Additionally, the use of molecular sieves or orthoesters can help in effective water removal through chemical reaction or physical sequestration .
化学反应分析
Types of Reactions: 1,3-Dioxane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
科学研究应用
1,3-Dioxane, 2,2-diphenyl- has several scientific research applications:
作用机制
The mechanism by which 1,3-dioxane, 2,2-diphenyl- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to UV light, it undergoes photochemical reactions that generate free radicals, which then initiate polymerization processes . The molecular targets and pathways involved in these reactions include the absorption of UV light by the compound, leading to the formation of reactive intermediates that propagate the polymerization reaction .
相似化合物的比较
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness: 1,3-Dioxane, 2,2-diphenyl- is unique due to the presence of two phenyl groups at the 2 position, which imparts distinct chemical and physical properties compared to other dioxane derivatives. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical applications .
属性
CAS 编号 |
786-03-8 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
2,2-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI 键 |
SLAAGSARDITLOC-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
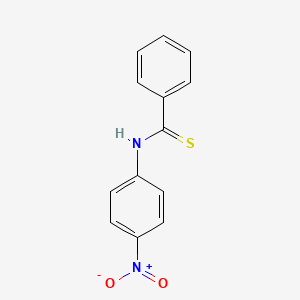

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
